molecular formula C13H16O2 B181604 4-Cyclohexylbenzoic acid CAS No. 20029-52-1

4-Cyclohexylbenzoic acid

Cat. No. B181604
CAS RN: 20029-52-1
M. Wt: 204.26 g/mol
InChI Key: QCIWHVKGVVQHIY-UHFFFAOYSA-N
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Description

4-Cyclohexylbenzoic acid is a chemical compound with the molecular formula C13H16O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 4-Cyclohexylbenzoic acid is represented by the formula C13H16O2 . The InChI code for the compound is 1S/C13H16O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,14,15) .


Physical And Chemical Properties Analysis

4-Cyclohexylbenzoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 351.1±21.0 °C at 760 mmHg, and a flash point of 163.9±16.7 °C . It also has a molar refractivity of 59.0±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 183.2±3.0 cm3 .

Scientific Research Applications

  • 4-Hydroxybenzoic Acid as a Versatile Intermediate : A study by Wang et al. (2018) discusses 4-Hydroxybenzoic acid (4-HBA) as an intermediate for producing value-added bioproducts used in food, cosmetics, pharmacy, and fungicides. It emphasizes the role of synthetic biology and metabolic engineering in the biosynthesis of 4-HBA for high-value bioproducts (Wang et al., 2018).

  • Isotope Exchange in Sodium 4-Phenylbenzoate : Shevchenko et al. (2015) explored the isotope exchange efficiency in sodium 4-phenylbenzoate. The study mentions that 4-cyclohexylbenzoic acid can be formed under certain conditions during the isotope exchange process (Shevchenko et al., 2015).

  • Isotope Exchange Efficiency with Tritium : Another study by Shevchenko et al. (2015) showed that 4-cyclohexylbenzoic acid exhibited higher molar radioactivity than labeled sodium 4-phenylbenzoate in an experiment involving isotope exchange and hydrogenation reactions with tritium (Shevchenko et al., 2015).

  • Enzymatic Aromatization of 4-Ketocyclohexanecarboxylic Acid : Kaneda (1974) describes the enzymatic conversion of 4-ketocyclohexanecarboxylic acid to p-hydroxybenzoic acid by Corynebacterium cyclohexanicum, which might indirectly relate to the chemical pathway involving 4-Cyclohexylbenzoic acid (Kaneda, 1974).

  • Crystal Structure of 4-n-Nonylbenzoic Acid : A study by Lokanath et al. (2000) characterized the crystal structure of 4-n-nonylbenzoic acid, a compound structurally similar to 4-Cyclohexylbenzoic acid (Lokanath et al., 2000).

  • Detection of Benzoic Acid Derivatives in Yeast : Castaño-Cerezo et al. (2020) developed a biosensor for detecting benzoic acid derivatives in Saccharomyces cerevisiae, which may indirectly relate to detecting or studying compounds like 4-Cyclohexylbenzoic acid (Castaño-Cerezo et al., 2020).

Safety and Hazards

4-Cyclohexylbenzoic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-cyclohexylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIWHVKGVVQHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173849
Record name 4-Cyclohexylbenzoic acid
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Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexylbenzoic acid

CAS RN

20029-52-1
Record name 4-Cyclohexylbenzoic acid
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Record name p-Cyclohexylbenzoic acid
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Record name 20029-52-1
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Record name 4-Cyclohexylbenzoic acid
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Record name P-CYCLOHEXYLBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-cyclohexylbenzoic acid interact with the enzyme CYP199A4?

A: 4-Cyclohexylbenzoic acid acts as a substrate for the cytochrome P450 monooxygenase CYP199A4. This enzyme, derived from the bacterium Rhodopseudomonas palustris, catalyzes the aliphatic oxidation of 4-cyclohexylbenzoic acid. [] This means that CYP199A4 facilitates the insertion of an oxygen atom into a C-H bond within the cyclohexyl ring of the molecule.

Q2: Why can't CYP199A4 catalyze the aromatic oxidation of compounds like 4-phenylbenzoic acid in the same way it does with 4-cyclohexylbenzoic acid?

A: The inability of CYP199A4 to catalyze aromatic oxidation in compounds like 4-phenylbenzoic acid, while effectively catalyzing aliphatic oxidation in 4-cyclohexylbenzoic acid, highlights the distinct mechanisms involved in these two oxidation processes. Aromatic oxidation requires a different orientation and interaction with the enzyme's active site compared to aliphatic oxidation. []

Q3: Have there been any attempts to modify CYP199A4 to enable aromatic oxidation?

A: Yes, research has explored protein engineering strategies to enable aromatic hydroxylation in CYP199A4. One study successfully generated the F182L mutant of CYP199A4. This mutant demonstrated the ability to catalyze the aromatic oxidation of 4-phenylbenzoic acid, producing 2'-hydroxy-, 3'-hydroxy-, and 4'-hydroxy metabolites. [] This finding indicates the potential for modifying CYP199A4 to expand its substrate range and catalytic capabilities.

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